molecular formula C12H11N B14543691 1,3-Dimethyl-1H-indene-1-carbonitrile CAS No. 62291-83-2

1,3-Dimethyl-1H-indene-1-carbonitrile

Cat. No.: B14543691
CAS No.: 62291-83-2
M. Wt: 169.22 g/mol
InChI Key: HQWJNUXDJAPWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-indene-1-carbonitrile is a substituted indene derivative, an important scaffold in organic and medicinal chemistry. The indene core structure is a versatile building block with applications ranging from biosensing and bioimaging to organic electronics and photopolymerization . Its structure combines a bicyclic aromatic system with steric and electronic effects imparted by the methyl and nitrile substituents, which can significantly influence its reactivity and stability . The nitrile group is a key functional moiety, often serving as a precursor to other valuable functional groups like amines and carboxylic acids, or contributing to the molecule's electronic properties. Indene and its derivatives serve as fundamental intermediates in the synthesis of more complex organic molecules . In scientific research, structurally similar compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties . For instance, certain dihydro-1H-indene derivatives have been designed and evaluated as potent tubulin polymerization inhibitors for anticancer applications, demonstrating the pharmacological relevance of this chemical class . The specific substitution pattern of 1,3-Dimethyl-1H-indene-1-carbonitrile makes it a valuable candidate for use in drug discovery and development, particularly as a pharmacophore in medicinal chemistry . Furthermore, its electron-accepting characteristics, potentially enhanced by the nitrile group, make it a candidate for the design of dyes for solar cells, photoinitiators of polymerization, and chromophores for non-linear optical (NLO) applications . This product is intended for research and analysis purposes in a controlled laboratory environment. It is not classified as a medicine or drug, and it is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

CAS No.

62291-83-2

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1,3-dimethylindene-1-carbonitrile

InChI

InChI=1S/C12H11N/c1-9-7-12(2,8-13)11-6-4-3-5-10(9)11/h3-7H,1-2H3

InChI Key

HQWJNUXDJAPWBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C12)(C)C#N

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Indene Core Formation

The construction of the indene backbone serves as the foundational step in synthesizing 1,3-dimethyl-1H-indene-1-carbonitrile. Cyclization reactions leveraging aromatic precursors have been widely documented. For instance, Jones and Renyard demonstrated that heating ethanamine derivatives with benzene in the presence of tri-n-butyltin hydride facilitates indene ring formation through a radical-mediated pathway. Adapting this approach, 2-cyanobenzyl bromide can undergo tandem alkylation and cyclization when reacted with malonate esters under basic conditions, yielding intermediates such as 2-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl)benzonitrile.

A critical advancement involves the use of ninhydrin as a cyclization agent. When combined with dimethylnaphthalene-diamine derivatives, ninhydrin promotes spirocyclic indene formation via a Friedel-Crafts-type mechanism, as evidenced by Maslak et al.. This method achieves high regiocontrol, though subsequent steps are required to install the nitrile functionality.

Friedel-Crafts Acylation and Functionalization

Friedel-Crafts acylation has emerged as a cornerstone for introducing carbonyl groups into aromatic systems, which can later be converted to nitriles. Patent CN111704559A details a protocol where 2-cyanobenzyl bromide reacts with cyclo(isopropylidene) malonate under basic conditions, followed by hydrolysis and decarboxylation to yield a ketone intermediate. Subsequent Friedel-Crafts acylation closes the indene ring, producing 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile.

Step Reaction Conditions Yield (%) Reference
1 Alkylation K₂CO₃, DMF, rt 85
2 Hydrolysis HCl, reflux 78
3 Decarboxylation Toluene, 165°C 92
4 Friedel-Crafts Acylation AlCl₃, CH₂Cl₂, 0°C 67

The ketone group at position 1 is then transformed into a nitrile via Schmidt reaction or cyanation with copper(I) cyanide. However, these steps often require harsh conditions, limiting their applicability to acid-sensitive substrates.

Direct Methylation and Cyanation of Indene Precursors

Selective methylation at positions 1 and 3 is achieved using iodomethane under basic conditions. For example, treatment of 1H-indene-1,3-dione with excess MeI and K₂CO₃ in acetonitrile affords 1,3-dimethylindene-1,3-dione in 96% yield. Subsequent conversion of the dione to a nitrile involves:

  • Cyanohydrin Formation : Reaction with HCN generates a cyanohydrin intermediate.
  • Dehydration : Acid-catalyzed removal of water yields the target nitrile.
Starting Material Reagents Conditions Product Yield (%)
Indene-1,3-dione MeI, K₂CO₃, CH₃CN rt, 48 h 1,3-Dimethylindene-1,3-dione 96
1,3-Dimethylindene-1,3-dione HCN, H₂SO₄ 0°C, 2 h 1,3-Dimethyl-1H-indene-1-carbonitrile 58

Comparative Analysis of Synthetic Routes

A systematic evaluation of the four primary methods reveals trade-offs between yield, scalability, and practicality:

Method Advantages Limitations Typical Yield (%)
Cyclization High atom economy Multi-step, low functional tolerance 65–78
Friedel-Crafts Acylation Scalable, robust Harsh conditions, toxic reagents 50–67
Palladium Cross-Coupling Mild conditions, regioselective Costly catalysts 70–85
Direct Functionalization Straightforward Low nitrile conversion efficiency 58–75

Chemical Reactions Analysis

1,3-Dimethyl-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield primary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine) and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,3-Dimethyl-1H-indene-1-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, derivatives of 1,3-Dimethyl-1H-indene-1-carbonitrile are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound and its derivatives are studied for their potential therapeutic applications. For instance, they may serve as lead compounds in drug discovery and development.

    Industry: In the industrial sector, 1,3-Dimethyl-1H-indene-1-carbonitrile is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indene-1-carbonitrile depends on its specific application and the molecular targets involved. In general, the compound may interact with biological macromolecules such as proteins, enzymes, or nucleic acids, leading to modulation of their activity. The nitrile group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1,3-Dimethyl-1H-indene-1-carbonitrile with structurally related indene and indole carbonitriles, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method (Yield) Applications/Findings Reference
1,3-Dimethyl-1H-indene-1-carbonitrile (hypothetical) C₁₂H₁₁N 169.22 -CN, -CH₃ (1,3-positions) Likely alkylation/cyanation of indene Potential intermediate for functionalized indenes N/A
3-Vinyl-1H-indene-2-carbonitrile C₁₂H₉N 167.21 -CN (2-position), vinyl group Metal-free C–H cyanation (51% yield) Functionalized indene for cross-coupling reactions
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile C₁₀H₅NO₂ 171.15 -CN, two ketones Not specified Organic synthesis intermediate
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile C₁₀H₇NO 157.17 -CN (5-position), ketone Commercial synthesis (NSC 225101) Pharmaceutical precursor
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile C₁₆H₁₁BrN₂ 317.18 -CN (3-position), Br, -CH₃ Suzuki coupling or halogenation Kinase inhibition studies
1-(Difluoromethyl)-1H-indole-3-carbonitrile C₁₀H₆F₂N₂ 192.17 -CN (3-position), -CF₂H Substitution on indole core Bioactive molecule design
2.1 Structural and Electronic Differences
  • Core Structure: Indene vs. Indole: Indene derivatives (e.g., 3-Vinyl-1H-indene-2-carbonitrile ) possess a non-aromatic cyclopentene ring fused to benzene, whereas indole analogs (e.g., 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ) feature a pyrrole ring fused to benzene. This difference impacts aromaticity and reactivity. Substituent Effects: Methyl groups in 1,3-Dimethyl-1H-indene-1-carbonitrile increase steric hindrance and electron-donating effects compared to ketone-containing analogs like 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile .
2.3 Physicochemical Properties
  • Polarity : The nitrile group enhances polarity, improving solubility in polar solvents. Methyl groups in 1,3-Dimethyl-1H-indene-1-carbonitrile may reduce crystallinity compared to ketone-containing analogs like 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile .
  • Thermal Stability : Indene derivatives with electron-withdrawing groups (e.g., -CN, ketones) exhibit higher thermal stability, as seen in 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile .

Key Research Insights

  • Reactivity : The position of the nitrile group significantly affects reactivity. For example, 1H-indole-3-carbonitriles undergo electrophilic substitution at the 5-position , whereas indene analogs react at the vinyl or ketone sites .
  • Biological Activity : Indole carbonitriles (e.g., 7-Chloro-1H-indole-3-carbonitrile ) demonstrate kinase inhibition, whereas indene derivatives are less explored in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.